{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid
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Overview
Description
{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid is a compound that features a tert-butyl(diphenyl)silyl group attached to an ethanethioic S-acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride. The reaction conditions often include the use of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP or imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or silyl-protected alcohols.
Scientific Research Applications
{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability under acidic conditions.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its role in drug delivery systems where protection of functional groups is necessary.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of {[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid involves the protection of hydroxyl groups through the formation of a silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, enhancing the stability of the protected compound under various conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ether (TBDMS): Similar in function but less sterically hindered.
Triisopropylsilyl ether (TIPS): More stable in the presence of fluoride ions compared to TBDPS.
Uniqueness
{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid is unique due to its increased resistance to acidic hydrolysis and its ability to selectively protect primary hydroxyl groups . This makes it particularly valuable in complex synthetic pathways where selective protection and deprotection are crucial.
Properties
CAS No. |
76271-75-5 |
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Molecular Formula |
C18H22O2SSi |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxyethanethioic S-acid |
InChI |
InChI=1S/C18H22O2SSi/c1-18(2,3)22(20-14-17(19)21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,21) |
InChI Key |
MYMJFVNSFNDTKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)S |
Origin of Product |
United States |
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